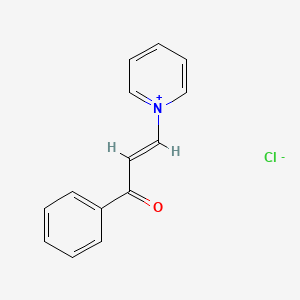
3-Hydroxypiperidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypiperidine-1-carbonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The hydroxyl group at the third position and the carbonyl chloride group at the first position make this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypiperidine-1-carbonyl chloride typically involves the functionalization of piperidine derivatives. One common method is the chlorination of 3-hydroxypiperidine using thionyl chloride (SOCl₂) under controlled conditions. This reaction replaces the hydroxyl group with a carbonyl chloride group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Applications De Recherche Scientifique
3-Hydroxypiperidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Hydroxypiperidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways depend on the nature of the derivative formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypiperidine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Piperidine-1-carbonyl chloride: Lacks the hydroxyl group, limiting its applications in certain chemical reactions.
3-Hydroxypiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications
Uniqueness
3-Hydroxypiperidine-1-carbonyl chloride is unique due to the presence of both the hydroxyl and carbonyl chloride groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .
Propriétés
Numéro CAS |
76263-92-8 |
|---|---|
Formule moléculaire |
C6H10ClNO2 |
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
3-hydroxypiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h5,9H,1-4H2 |
Clé InChI |
HOPJDMUQXMCFGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


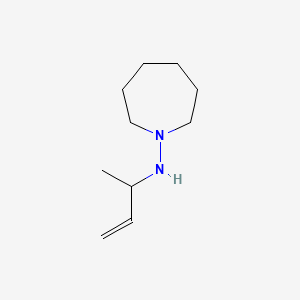

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
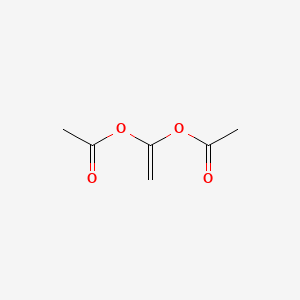

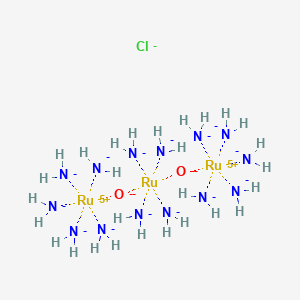
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
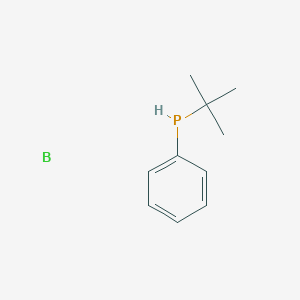
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
